Sec-butyl 2-(3-oxo-2-piperazinyl)acetate
Overview
Description
Sec-butyl 2-(3-oxo-2-piperazinyl)acetate is an organic compound with the molecular formula C10H18N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at positions 1 and 4 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-butyl 2-(3-oxo-2-piperazinyl)acetate typically involves the esterification of 2-(3-oxo-2-piperazinyl)acetic acid with sec-butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sec-butyl 2-(3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sec-butyl 2-(3-oxo-2-piperazinyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sec-butyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Sec-butyl 2-(3-oxo-2-piperazinyl)acetate can be compared with other piperazine derivatives, such as:
N-methylpiperazine: Similar structure but different functional groups.
1,4-diazabicyclo[2.2.2]octane: A bicyclic piperazine derivative with distinct properties.
2,5-dimethylpiperazine: Another piperazine derivative with methyl groups at positions 2 and 5.
The uniqueness of this compound lies in its specific ester functional group and the sec-butyl substituent, which confer distinct chemical and biological properties.
Biological Activity
Sec-butyl 2-(3-oxo-2-piperazinyl)acetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and central nervous system (CNS) effects, supported by relevant data and case studies.
- Chemical Formula : C₁₀H₁₈N₂O₃
- Molecular Weight : 214.27 g/mol
- CAS Number : 1025496-30-3
- Hazard Classification : Irritant
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the piperazine moiety. For instance, derivatives of piperazine have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
In Vitro Studies :
- A study reported that compounds with a piperazine structure exhibited IC50 values ranging from 1.42 µM to 12.67 µM against different cancer cell lines, including SK-OV-3 and HeLa cells .
- Another investigation found that a piperazine derivative showed high activity against HepG2 cells with an IC50 of 4.12 µM, indicating its potential as an anticancer agent .
-
Structure-Activity Relationship (SAR) :
- The presence of specific substituents on the piperazine ring was shown to enhance anticancer activity significantly. For example, the introduction of halogen atoms improved potency against various cell lines .
- A derivative with dual fluorine substitution exhibited comparable activity to gefitinib, a known anticancer drug, underscoring the importance of molecular modifications in enhancing efficacy .
Antimicrobial Properties
This compound has also been studied for its antimicrobial properties. Piperazine derivatives are known for their effectiveness against bacterial and fungal infections.
Research Insights
- Antibacterial Activity :
- Mechanism of Action :
- The mechanism behind the antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.
Central Nervous System Effects
The CNS effects of this compound are also noteworthy. Piperazine derivatives have been explored for their potential neuroprotective effects.
Notable Findings
- Neuroprotective Activity :
- Certain piperazine compounds have shown promise in preclinical models for neuroprotection, suggesting potential applications in treating neurodegenerative diseases.
Data Summary Table
Properties
IUPAC Name |
butan-2-yl 2-(3-oxopiperazin-2-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-7(2)15-9(13)6-8-10(14)12-5-4-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTCHBJQWTUIGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC1C(=O)NCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275712 | |
Record name | 1-Methylpropyl 3-oxo-2-piperazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025496-30-3 | |
Record name | 1-Methylpropyl 3-oxo-2-piperazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025496-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylpropyl 3-oxo-2-piperazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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